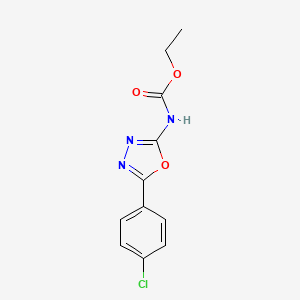
(S)-3-(Fluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Fluoromethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a fluoromethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Fluoromethyl)pyrrolidine typically involves the introduction of a fluoromethyl group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a pyrrolidine derivative under controlled conditions. For instance, the reaction of pyrrolidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the fluoromethyl group into the pyrrolidine ring, offering advantages in terms of reaction control, yield, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Fluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted pyrrolidines.
Scientific Research Applications
(S)-3-(Fluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a probe to study biological processes involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-(Fluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Trifluoromethyl)pyrrolidine
- (S)-3-(Chloromethyl)pyrrolidine
- (S)-3-(Bromomethyl)pyrrolidine
Uniqueness
(S)-3-(Fluoromethyl)pyrrolidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability compared to its chloro- and bromo-substituted counterparts .
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
(3S)-3-(fluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
AEHIVNSTDRLJBL-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@H]1CF |
Canonical SMILES |
C1CNCC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
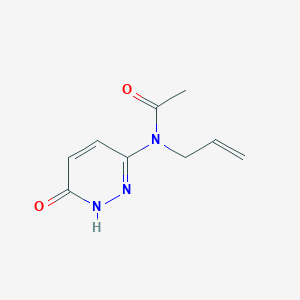
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
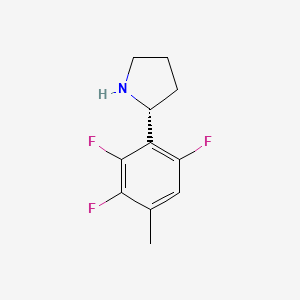
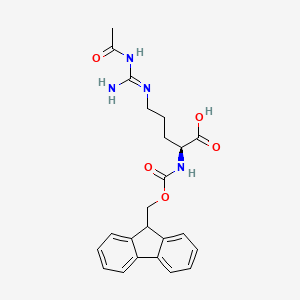

![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
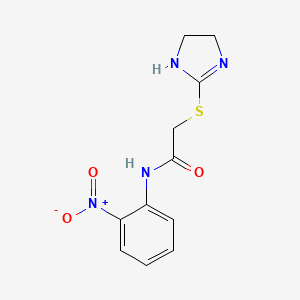

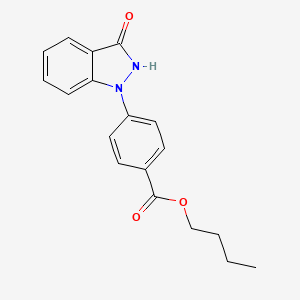
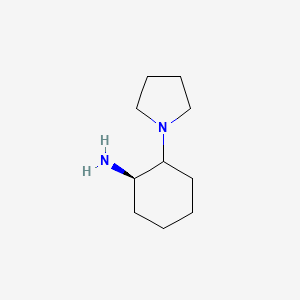
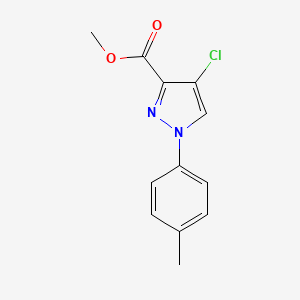
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
